Ibuprofen piconol

概要

説明

イブプロフェンピコノールは、イブプロフェンとピコノールを組み合わせた非ステロイド性抗炎症薬 (NSAID) であり、薬物送達と効果を高めます 。この化合物は、イブプロフェンの治療効果を最適化し、副作用を最小限に抑えるように設計されています。 主に炎症性疾患の治療と鎮痛に使用されます .

準備方法

合成経路と反応条件

イブプロフェンピコノールの合成は、イブプロフェンと2-(ヒドロキシメチル)ピリジンを、縮合剤と触媒の作用下で反応させることから始まります 。 このプロセスでは、塩化チオニルなどの有害な試薬を使用しないため、環境に優しい方法です 。 反応は通常、室温で有機溶媒中で行われ、その後、1〜24時間エステル化が行われます 。 次に、生成物を濾過し、炭酸水素ナトリウム溶液で洗浄し、水洗と乾燥によって精製します .

工業生産方法

イブプロフェンピコノールの工業生産は、同様の合成経路に従いますが、規模が大きくなります。 このプロセスは、操作が簡単で安全であり、環境への影響が最小限に抑えられるように設計されています 。 高度なプロセス経路と妥当な条件の使用により、最終製品の高収率と高品質が保証されます .

化学反応の分析

反応の種類

イブプロフェンピコノールは、エステル化、加水分解、置換など、さまざまな化学反応を起こします 。これらの反応は、その合成と修飾に不可欠です。

一般的な試薬と条件

エステル化: 縮合剤と触媒の存在下で、イブプロフェンを2-(ヒドロキシメチル)ピリジンと反応させることから始まります.

加水分解: 酸性または塩基性条件下で起こり、エステル結合の分解につながります.

置換: 分子内の官能基の置換を伴い、多くの場合、ジシクロヘキシルカルボジイミド (DCC) やジメチルアミノピリジン (DMAP) などの試薬を使用します.

主要な生成物

これらの反応から生成される主要な生成物はイブプロフェンピコノール自体であり、N-アシル尿素やその他の置換誘導体などの副生成物が発生する可能性があります .

科学研究への応用

イブプロフェンピコノールは、幅広い科学研究への応用があります。

科学的研究の応用

Acne Vulgaris Treatment

Numerous clinical studies have demonstrated the effectiveness of ibuprofen piconol in treating acne vulgaris.

- 5% this compound Cream : A study involving 100 patients showed that this formulation was effective in reducing acne lesions. After four weeks of treatment, 58.3% of the patients exhibited significant improvement, with minimal side effects reported (1 case of erythema) .

- 3% this compound Lotion (B036) : Another study evaluated this lower concentration lotion, finding that 87.1% of patients experienced moderate to significant improvement in their acne condition after treatment. Adverse reactions were minimal and resolved quickly after discontinuation .

| Formulation | Concentration | Patient Improvement | Adverse Effects |

|---|---|---|---|

| Cream | 5% | 58.3% | 1 case (erythema) |

| Lotion | 3% | 87.1% | 2 cases (mild) |

Topical Relief for Burns and Sunburns

This compound has also been marketed in Japan for the topical relief of primary thermal burns and sunburns. Its anti-inflammatory properties help alleviate pain and reduce swelling associated with these conditions .

Management of Musculoskeletal Pain

Research indicates that this compound may be beneficial for managing musculoskeletal pain, including arthritis-related discomfort. Its NSAID classification allows it to effectively reduce inflammation and pain associated with these conditions .

Case Studies

Case Study 1: Efficacy in Acne Treatment

- Objective : Evaluate the effectiveness of a proprietary this compound cream.

- Method : 100 patients applied the cream twice daily for four weeks.

- Results : Significant improvement noted in over half the cases, with only one patient experiencing a mild side effect .

Case Study 2: Safety Profile Assessment

作用機序

類似化合物との比較

生物活性

Ibuprofen piconol is a derivative of ibuprofen and is classified as a non-steroidal anti-inflammatory drug (NSAID). Its biological activity primarily revolves around its anti-inflammatory, analgesic, and potential antimicrobial properties. This article delves into the biological activity of this compound, supported by clinical studies, pharmacokinetic data, and detailed research findings.

This compound exhibits unique chemical properties that contribute to its biological activity. It is characterized as a slightly hygroscopic liquid with limited solubility in water (16.5 ppm) and modest solubility in glycerol (16.4 mg/ml) . The compound is known to partition strongly into the oil phase, which enhances its topical application efficacy.

The mechanism of action for this compound is similar to that of traditional NSAIDs, primarily involving the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins. This reduction in prostaglandin levels results in decreased inflammation and pain .

Pharmacokinetics

A significant aspect of this compound's biological activity is its pharmacokinetics, particularly its hydrolysis in biological fluids. Studies have shown that this compound undergoes hydrolysis to ibuprofen in vitro, with varying half-lives depending on the anticoagulant used:

| Anticoagulant | Half-Life (t1/2) |

|---|---|

| None | 2.5 hours |

| Citrate | 8.0 hours |

| Heparin | 15.5 hours |

| EDTA | 161.8 hours |

These findings indicate that the anticoagulant type significantly affects the hydrolysis rate, which may influence the drug's therapeutic efficacy .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating conditions such as acne vulgaris. A notable study evaluated a topical formulation containing 3% this compound (BO-31) over four weeks among 100 patients with moderate to slight acne vulgaris:

- Results :

- Remarkably improved: 6 cases

- Definitely improved: 50 cases

- Some improvement: 29 cases

- No improvement: 11 cases

The overall effective ratio was approximately 58.3% among the analyzed cases, with minimal side effects reported (1.1% incidence of slight itchy erythema) .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Topical Application for Acne :

- Hydrolysis Kinetics Study :

特性

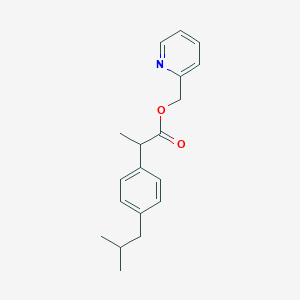

IUPAC Name |

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEWLPOYLGNNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023140 | |

| Record name | Ibuprofen piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64622-45-3 | |

| Record name | Ibuprofen piconol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen piconol [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen piconol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibuprofen piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN PICONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。